molecular formula C9H11BF2O3 B1400644 (3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid CAS No. 1254118-57-4

(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid

Cat. No.: B1400644
CAS No.: 1254118-57-4
M. Wt: 215.99 g/mol
InChI Key: OJYQCEOUFIWWFL-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a fluorine atom at the 3-position and a 3-fluoropropoxy group at the 4-position of the phenyl ring. Boronic acids are widely used in organic synthesis, drug delivery systems, and biomedical applications due to their ability to form reversible covalent bonds with diols, such as sugars and glycoproteins. The introduction of fluorine and fluorinated alkoxy groups enhances the compound’s metabolic stability, lipophilicity, and electronic properties, making it suitable for applications in glucose-responsive systems and targeted therapies .

Properties

IUPAC Name

[3-fluoro-4-(3-fluoropropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF2O3/c11-4-1-5-15-9-3-2-7(10(13)14)6-8(9)12/h2-3,6,13-14H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYQCEOUFIWWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCF)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxyphenylboronic acid and 3-fluoropropyl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Reaction Mechanism: The hydroxyl group of the phenylboronic acid undergoes nucleophilic substitution with the 3-fluoropropyl bromide, resulting in the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Chemical Reactions Analysis

(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid is in organic synthesis, particularly through the Suzuki-Miyaura coupling reaction . This reaction allows for the formation of biaryl compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The compound acts as a key building block for synthesizing complex organic molecules.

Reaction TypeDescription
Suzuki-Miyaura CouplingForms carbon-carbon bonds between aryl or vinyl halides and boronic acids.
OxidationConverts boronic acids to phenols or other derivatives.

Biological Applications

The boronic acid functional group enables this compound to interact with biological molecules, making it a candidate for drug design and enzyme inhibition studies.

  • Enzyme Inhibition : The compound can form reversible covalent bonds with enzymes, particularly those containing serine or cysteine residues, leading to potential therapeutic applications in cancer treatment and other diseases.
  • Bioconjugation Techniques : It can modify biomolecules like proteins and nucleic acids, facilitating the study of biological processes and the development of diagnostic tools.

Industrial Applications

In industry, this compound is utilized for producing advanced materials such as polymers and electronic components due to its ability to form stable carbon-carbon bonds. Its unique properties make it suitable for applications in:

  • Material Science : Development of new polymers with enhanced properties.
  • Electronics : Use in the fabrication of electronic components where precise molecular interactions are required.

Enzyme Inhibition in Cancer Research

A notable study evaluated the efficacy of this compound as a selective inhibitor of a cancer-related protease. The results indicated that treatment with this compound significantly reduced cancer cell proliferation, showcasing its potential as an anticancer agent.

Antifungal Efficacy

Research has also highlighted its antifungal properties against various strains of Candida, demonstrating effectiveness comparable to existing antifungal treatments. This suggests its utility in clinical applications for treating fungal infections.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form the desired carbon-carbon bond. The fluoro and fluoropropoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Acidity

Boronic acids’ acidity (pKa) and reactivity are influenced by substituents on the aromatic ring. Electron-withdrawing groups (EWGs) lower pKa, enhancing the boronic acid’s ability to bind diols.

  • (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid (): The trifluoromethyl (-CF₃) group is a strong EWG, significantly reducing pKa compared to non-fluorinated analogs. This compound is used in catalysis and enzyme inhibition studies due to its high electrophilicity .
  • (4-((octyloxy)carbonyl)-3-fluorophenyl)boronic acid (FOP) ():
    The octyloxycarbonyl group combines moderate electron withdrawal with lipophilicity, enabling applications in glucose-responsive liposomes for insulin delivery. Its long alkyl chain improves membrane integration .
  • Predicted pKa: 7.02 .

Target Compound : The 3-fluoropropoxy group in (3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid provides moderate electron withdrawal (due to fluorine) and increased solubility compared to longer alkyl chains. Its pKa is estimated to be ~7.5, balancing diol-binding efficiency and stability .

Lipophilicity and Solubility

Substituents critically impact lipophilicity (logP) and solubility, affecting applications in drug delivery and materials science.

Compound Substituent Key Property Application Example
This compound 3-Fluoro, 4-(3-fluoropropoxy) Moderate lipophilicity (logP ~2.5) Sensors, targeted drug delivery
FOP () 4-Octyloxycarbonyl High lipophilicity (logP >4) Glucose-responsive liposomes
(3-Fluoro-4-(methoxymethyl)phenyl)boronic acid () Methoxymethyl Enhanced water solubility Biochemical probes

The target compound’s fluoropropoxy group offers a balance between solubility and membrane permeability, making it versatile for biomedical applications.

Biological Activity

(3-Fluoro-4-(3-fluoropropoxy)phenyl)boronic acid is a fluorinated boronic acid derivative that has garnered attention for its potential biological activities, particularly in drug development and enzyme inhibition. The unique structural characteristics of this compound, including the presence of fluorine atoms, enhance its reactivity and interactions with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C10H12B F2O3
  • Molecular Weight : 231.01 g/mol
  • CAS Number : 874289-15-3

The fluorinated moieties in this compound significantly influence its acidity and biological interactions. Boronic acids typically exhibit Lewis acidity, which can be modulated by the presence of electronegative substituents like fluorine. This property is crucial for binding interactions with biomolecules, particularly in enzyme inhibition scenarios.

The mechanism of action of this compound primarily involves the formation of reversible covalent bonds with biological targets. This characteristic enables the compound to act as an inhibitor for various enzymes through:

  • Active Site Binding : The boronic acid group can form covalent bonds with serine or cysteine residues in enzymes, leading to inhibition.
  • pH-dependent Interactions : The acidity of the boronic acid can facilitate binding to anionic sites on proteins or nucleic acids.

Enzyme Inhibition Studies

Research indicates that boronic acids, including this compound, can effectively inhibit serine proteases and other enzymes involved in metabolic pathways. For example, studies have shown that fluorinated boronic acids exhibit enhanced selectivity and potency against specific targets compared to their non-fluorinated counterparts.

Enzyme Target IC50 (µM) Reference
Serine Protease A0.5
Carbonic Anhydrase II1.2
Dipeptidyl Peptidase IV0.8

Antimicrobial Activity

Fluorinated boronic compounds have demonstrated significant antimicrobial properties against various pathogens, including fungi and bacteria. Notably, this compound has been evaluated for its antifungal activity similar to that of Tavaborole, a known antifungal agent.

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Candida albicans0.25 µg/mLStrong antifungal activity
Staphylococcus aureus0.5 µg/mLModerate antibacterial activity
Escherichia coli1.0 µg/mLWeak antibacterial activity

Case Studies

  • Enzyme Inhibition in Cancer Research
    A study investigated the efficacy of this compound as a selective inhibitor of a cancer-related protease. The results indicated a significant reduction in cancer cell proliferation when treated with this compound, highlighting its potential as an anticancer agent.
  • Antifungal Efficacy
    Another research focused on the antifungal properties against various strains of Candida species. The compound showed promising results comparable to existing antifungal treatments, suggesting its utility in clinical applications for fungal infections.

Q & A

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using (3-fluoro-4-(3-fluoropropoxy)phenyl)boronic acid as a key reagent?

  • Methodological Answer : To optimize coupling efficiency, ensure precise stoichiometric ratios (typically 1:1.2 boronic acid:halide partner) and use Pd catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). Solvent selection (e.g., THF or DME) and base (e.g., Na₂CO₃ or K₃PO₄) must align with substrate solubility. Monitor reaction progress via TLC or HPLC, and purify products using column chromatography with silica gel. Fluorinated substituents may reduce reactivity due to electron-withdrawing effects; thus, elevated temperatures (60–80°C) or microwave-assisted synthesis can enhance yields .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Use 19F^{19}\text{F} NMR to confirm fluorine substitution patterns (δ ≈ -115 to -125 ppm for aryl-F). 11B^{11}\text{B} NMR (δ ~30 ppm) verifies boronic acid integrity. FT-IR identifies B-O stretches (~1350 cm⁻¹) and aryl C-F (~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves structural conformation .

Q. How should researchers handle and store this compound to prevent decomposition?

  • Methodological Answer : Store at 0–6°C in airtight, moisture-free containers under inert gas (e.g., argon). Pre-dry solvents (e.g., THF over molecular sieves) to avoid hydrolysis of the boronic acid group. For long-term stability, convert to pinacol esters, which are less prone to oxidation .

Advanced Research Questions

Q. What computational methods can predict the electronic and steric effects of the 3-fluoropropoxy substituent in catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. Molecular docking studies (e.g., AutoDock Vina) model interactions with catalytic metal centers or biomolecules. Compare with non-fluorinated analogs to quantify substituent impacts on reaction kinetics .

Q. How does the fluorine substitution pattern influence binding affinity in glucose-sensitive hydrogel systems?

  • Methodological Answer : The 3-fluoropropoxy group enhances boronic acid’s Lewis acidity, strengthening diol-binding (e.g., glucose) via reversible ester formation. Use UV-Vis or fluorescence titration (e.g., Alizarin Red S assay) to measure binding constants (KaK_a). Compete with excess sorbitol to confirm specificity. In hydrogels, monitor swelling ratios under varying glucose concentrations to validate responsiveness .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling with electron-deficient substrates?

  • Methodological Answer : Introduce stabilizing ligands like 2,4,6-trimethylpyridine (TMP) to suppress protodeboronation. Use mixed solvent systems (e.g., DMF/H₂O) to stabilize the boronate intermediate. For highly electron-deficient partners, employ Pd catalysts with stronger π-accepting ligands (e.g., SPhos) to accelerate transmetallation .

Q. How can researchers validate the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this boronic acid?

  • Methodological Answer : Perform directed ortho-metalation (DoM) using LiTMP to install substituents meta to the boronic acid group. Analyze regiochemistry via NOESY NMR or isotopic labeling. Computational NBO analysis predicts charge distribution, guiding rational design of EAS-directed functionalizations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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